molecular formula C16H9F4IN2O2 B2386046 1-(benzimidazole tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one CAS No. 1836233-23-8

1-(benzimidazole tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one

Cat. No.: B2386046
CAS No.: 1836233-23-8
M. Wt: 464.158
InChI Key: PYOZWWQGVPTRKH-UHFFFAOYSA-N
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Description

1-(Benzimidazole tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(benzimidazole tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one typically involves the condensation of o-phenylenediamine with tetrafluoroethylene and subsequent cyclization. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the formation of the benzimidazole ring. Industrial production methods may involve the use of continuous flow reactors to optimize reaction efficiency and yield.

Chemical Reactions Analysis

1-(Benzimidazole tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring, using reagents like halogens or alkylating agents. Common conditions include the use of solvents like dichloromethane or acetonitrile.

Major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities.

Scientific Research Applications

1-(Benzimidazole tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit specific enzymes or receptors.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(benzimidazole tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular processes.

Comparison with Similar Compounds

1-(Benzimidazole tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one can be compared with other benzimidazole derivatives, such as:

    Benzimidazole: A simpler structure with similar biological activities but lacking the tetrafluoroethylene and benzidoxodol moieties.

    2-Substituted benzimidazoles: These compounds have various substituents at the 2-position, which can alter their biological activities and chemical properties.

    N-Mannich bases of benzimidazole: These derivatives have additional functional groups introduced via Mannich reactions, enhancing their solubility and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[2-(benzimidazol-1-yl)-1,1,2,2-tetrafluoroethyl]-1λ3,2-benziodoxol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F4IN2O2/c17-15(18,21-11-6-2-1-5-10(11)14(24)25-21)16(19,20)23-9-22-12-7-3-4-8-13(12)23/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOZWWQGVPTRKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OI2C(C(N3C=NC4=CC=CC=C43)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F4IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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